molecular formula C9H14N2O2 B2486255 rac-(4R,8aS)-4-(Hydroxymethyl)hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-4-carbonitrile CAS No. 1823688-33-0

rac-(4R,8aS)-4-(Hydroxymethyl)hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-4-carbonitrile

Cat. No.: B2486255
CAS No.: 1823688-33-0
M. Wt: 182.223
InChI Key: IWWGCCUBGNYQKC-BDAKNGLRSA-N
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Description

rac-(4R,8aS)-4-(Hydroxymethyl)hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-4-carbonitrile: is an intriguing compound characterized by its complex polycyclic structure. This molecule combines a hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine core with a hydroxymethyl group and a cyano substituent, indicating potential versatility in chemical reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4R,8aS)-4-(Hydroxymethyl)hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-4-carbonitrile involves several steps:

  • Starting Materials: : Initial synthesis begins with suitable precursors like aminoketones and dihydroxy intermediates.

  • Cyclization: : Cyclization of these precursors forms the hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine ring system.

  • Functionalization: : Introduction of the hydroxymethyl group and subsequent cyano functionalization.

  • Purification: : Chromatographic techniques are employed to isolate and purify the desired enantiomers.

Industrial Production Methods

In an industrial context, the production might involve:

  • Automated synthesis reactors: for large-scale production.

  • Continuous flow methods: to streamline synthesis and enhance yield.

  • Catalysis: : Use of chiral catalysts to improve enantioselectivity during synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid derivatives.

  • Reduction: : Reduction reactions can convert the cyano group into primary amines.

  • Substitution: : The molecule can participate in substitution reactions, particularly involving the hydroxymethyl and cyano groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Employing reagents like lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: : Utilizing nucleophilic or electrophilic reagents under controlled temperature and solvent conditions.

Major Products

  • Oxidation Products: : Aldehyde or carboxylic acid derivatives.

  • Reduction Products: : Primary amine derivatives.

  • Substitution Products: : Various substituted oxazines depending on the reagents.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : Used as intermediates in the synthesis of complex organic molecules.

  • Catalysts: : Potential role as ligands in catalytic systems for asymmetric synthesis.

Biology

  • Biochemical Probes: : Utilized to study biochemical pathways and enzyme functions.

  • Enzyme Inhibitors: : Investigated for their potential as enzyme inhibitors due to their polycyclic structure.

Medicine

  • Drug Development: : Explored for therapeutic applications, particularly in targeting neurological and inflammatory pathways.

  • Diagnostic Agents: : Potential use in diagnostic imaging due to their distinctive chemical properties.

Industry

  • Polymer Chemistry: : Role in the development of novel polymers and materials with unique properties.

  • Agricultural Chemistry: : Examined for use in pesticides and growth regulators.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets:

  • Enzyme Binding: : The compound can inhibit or activate enzymes by binding to their active sites.

  • Signal Modulation: : It may affect signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazines: : Other derivatives of this core structure, differing in functional groups.

  • Hydroxymethyl Derivatives: : Compounds with hydroxymethyl substitutions on various ring systems.

  • Cyano-Substituted Compounds: : Molecules featuring cyano groups on polycyclic structures.

Uniqueness

rac-(4R,8aS)-4-(Hydroxymethyl)hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-4-carbonitrile is unique due to:

  • Specific Stereochemistry: : The defined (4R,8aS) configuration imparts specific chemical reactivity and biological activity.

  • Versatile Functional Groups: : The presence of hydroxymethyl and cyano groups enhances its reactivity in synthetic and biological applications.

This compound stands out for its multifaceted applications and distinct chemical properties, making it a valuable entity in various scientific disciplines.

Properties

IUPAC Name

(4S,8aR)-4-(hydroxymethyl)-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c10-5-9(6-12)7-13-4-8-2-1-3-11(8)9/h8,12H,1-4,6-7H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWGCCUBGNYQKC-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC(N2C1)(CO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2COC[C@@](N2C1)(CO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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